molecular formula C7H3FN2O6 B1306746 4-Fluoro-3,5-dinitrobenzoic acid CAS No. 2365-71-1

4-Fluoro-3,5-dinitrobenzoic acid

Cat. No.: B1306746
CAS No.: 2365-71-1
M. Wt: 230.11 g/mol
InChI Key: DQCNIBCDZAAPPQ-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dinitrobenzoic acid (C₇H₃FN₂O₆) is a fluorinated nitroaromatic compound characterized by a benzoic acid backbone substituted with two nitro groups at the 3- and 5-positions and a fluorine atom at the 4-position. It is synthesized via nitration of 4-fluorobenzoic acid using oleum and nitric acid, yielding a crystalline solid with a melting point of 238–240°C . Spectroscopic data include a distinctive ¹H NMR singlet at δ 8.06 ppm (DMSO-d₆) for aromatic protons and a high-resolution mass spectrometry (HRMS) [M-H]⁻ peak at m/z 228.9968 . The compound serves as a key intermediate in the synthesis of substituted aniline derivatives, such as 4-fluoro-3,5-dinitroaniline, which are precursors for pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3,5-dinitrobenzoic acid can be synthesized through the nitration of 4-fluorobenzoic acid. The process involves the following steps:

    Nitration Reaction: 4-Fluorobenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid.

    Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) with hydrogen gas.

    Coupling: Palladium-based catalysts and boronic acids in the presence of a base.

Major Products

    Amino Derivatives: Reduction of nitro groups yields amino derivatives.

    Substituted Benzoic Acids: Nucleophilic substitution results in various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3,5-dinitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

The following nitroaromatic benzoic acid derivatives are structurally and functionally related:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) pKa Key Applications
4-Fluoro-3,5-dinitrobenzoic acid C₇H₃FN₂O₆ 229.0 -F, -NO₂ (3,5) 238–240 Not reported Synthesis of aniline intermediates
4-Chloro-3,5-dinitrobenzoic acid C₇H₃ClN₂O₆ 246.5 -Cl, -NO₂ (3,5) Not reported 4.00* Molecular complexes with cytosine derivatives ; cytotoxic studies
4-Amino-3,5-dinitrobenzoic acid (ADBA) C₇H₅N₃O₆ 227.1 -NH₂, -NO₂ (3,5) Not reported 4.00 Colorimetric assays (e.g., mefenamic acid quantification)
2-Hydroxy-3,5-dinitrobenzoic acid C₇H₄N₂O₇ 228.1 -OH, -NO₂ (3,5) Not reported ~1.5–2.5** Supramolecular assembly studies

Reported pKa for 4-chloro-3,5-dinitrobenzoic acid ; *Estimated based on hydroxyl-nitroaromatic analogues.

Physicochemical Properties

  • Acidity: The electron-withdrawing nitro groups enhance acidity. Both 4-fluoro- and 4-chloro- derivatives exhibit lower pKa values compared to unsubstituted benzoic acid (pKa ~4.2). ADBA, with an amino group, has a pKa of 4.00 due to resonance stabilization of the conjugate base . The chloro-substituted analogue shows higher cytotoxicity than the fluoro derivative, attributed to chlorine’s polarizability and stronger electron-withdrawing effects .
  • Solubility and Lipophilicity: this compound has moderate water solubility, as inferred from its synthesis in aqueous acidic media . ADBA is highly hydrophilic (Log P = -1.50) due to its amino group, contrasting with the chloro analogue, which forms toxic intermediates upon UV irradiation .

Spectroscopic and Computational Insights

  • 4-Chloro-3,5-dinitrobenzoic acid has been extensively studied via FT-IR, Raman, and NMR spectroscopy, with DFT calculations confirming its dimeric structure in the solid state and high polarizability (α = 232.65 a.u.) .
  • No comparable computational data exist for the fluoro derivative, highlighting a research gap.

Biological Activity

4-Fluoro-3,5-dinitrobenzoic acid (FDNB) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacological and biochemical contexts. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a fluorine atom and two nitro groups on the benzene ring. Its molecular formula is C7H3FN2O6C_7H_3FN_2O_6 with a CAS number of 2365-71-1. The compound can be synthesized through various methods, including nitration of benzoic acid derivatives and subsequent fluorination processes.

Binding and Interaction
FDNB exhibits its biological effects primarily through binding to specific biomolecules such as proteins and nucleic acids. This binding alters the structure and function of these molecules, which can lead to enzyme inhibition or activation. The nitro groups can undergo redox reactions, generating reactive intermediates that interact with biological targets.

Oxidative Stress Modulation
Research indicates that FDNB influences cell signaling pathways related to oxidative stress. It has been shown to induce the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular protection against oxidative damage.

Antimicrobial Properties

FDNB and its derivatives have demonstrated significant antimicrobial activity. For instance, benzimidazole derivatives synthesized from FDNB have shown efficacy against various pathogens, including bacteria and fungi. In particular, studies have reported that certain derivatives exhibit potent activity against Candida albicans with Minimum Inhibitory Concentrations (MIC) as low as 125 µg/mL .

Antitumor Activity

The compound also shows promise in cancer therapy. Benzimidazole derivatives derived from FDNB have been reported to induce apoptosis in cancer cell lines through mitochondrial dysfunction. This suggests that FDNB could play a role in the development of novel anticancer agents.

Case Studies

  • Antimycobacterial Activity
    A study evaluated the antimycobacterial activity of FDNB derivatives against Mycobacterium tuberculosis. The results indicated that certain analogues displayed significant activity, with mechanisms involving cofactor interactions critical for their efficacy .
  • Fungal Inhibition
    In a comparative study of various esters derived from 3,5-dinitrobenzoic acid, ethyl 3,5-dinitrobenzoate exhibited potent antifungal activity against multiple strains of Candida, highlighting the therapeutic potential of FDNB derivatives in treating fungal infections .

Table 1: Summary of Biological Activities of FDNB Derivatives

Compound DerivativeActivity TypeMIC (µg/mL)Notes
Ethyl 3,5-dinitrobenzoateAntifungal125Effective against Candida albicans
Benzimidazole derivativeAntitumorVariesInduces apoptosis in cancer cell lines
FDNB analoguesAntimycobacterialVariesSignificant activity against M. tuberculosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3,5-dinitrobenzoic acid, and how does fluorine substitution influence nitration regiochemistry?

  • Methodological Answer : The synthesis typically involves nitration of 4-fluorobenzoic acid. Fluorine, as a strong electron-withdrawing group, directs nitration to the meta positions (3 and 5 relative to the carboxylic acid). Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Purification via recrystallization from ethanol/water (1:3 v/v) yields high-purity crystals. Monitor reaction progression using TLC (silica gel, eluent: dichloromethane/methanol 9:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are diagnostic?

  • Methodological Answer :

  • NMR : <sup>19</sup>F NMR shows a singlet at δ −110 to −115 ppm (CF coupling). <sup>1</sup>H NMR reveals deshielded aromatic protons (δ 8.5–9.0 ppm, doublets).
  • IR : Strong asymmetric/symmetric NO₂ stretches at 1530 cm⁻¹ and 1350 cm⁻¹; C=O stretch at 1700 cm⁻¹.
  • X-ray Crystallography : Orthorhombic crystal system with hydrogen bonding between carboxylic acid groups (O···O distance: 2.65 Å) .

Q. How can researchers mitigate solubility challenges during purification of this compound?

  • Methodological Answer : Due to low solubility in polar solvents, use stepwise recrystallization:

Dissolve crude product in hot dimethyl sulfoxide (DMSO).

Precipitate by adding ice-cold water (pH 2–3 adjusted with HCl).

Filter and wash with cold acetone to remove residual DMSO. Yield: 70–85% .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-deficient aromatic ring (due to −NO₂ and −F groups) facilitates NAS. Computational studies (DFT, B3LYP/6-31G*) show:

  • Activation energy for methoxy substitution at the 4-position: ~25 kcal/mol.
  • Charge density maps indicate localized negative charge at the carboxylic oxygen, stabilizing transition states.
    Experimental validation: React with NaOMe in DMF at 120°C; monitor via HPLC .

Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Electronic Effects : The −NO₂ groups reduce electron density on the aromatic ring, weakening metal-ligand π-backbonding.
  • Steric Effects : Ortho-nitro groups hinder chelation. Optimal coordination observed with Cu(II) in ethanol/ammonia (1:1), forming a square-planar complex (λmax = 650 nm; stability constant log β = 8.2) .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies arise from polymorphism or solvent inclusion. To address:

Perform variable-temperature XRD (100–300 K) to identify phase transitions.

Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F···H contacts contribute 12% to crystal packing) .

Properties

IUPAC Name

4-fluoro-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCNIBCDZAAPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392671
Record name 4-fluoro-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-71-1
Record name 4-fluoro-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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